Flutimide
Overview
Description
Biochemical Analysis
Biochemical Properties
Flutimide plays a crucial role in biochemical reactions by interacting with androgen receptors. It binds to these receptors, preventing androgens like testosterone and dihydrotestosterone from exerting their effects. This interaction inhibits the androgen receptor’s ability to stimulate the transcription of androgen-responsive genes, thereby reducing the growth of androgen-dependent cancer cells . This compound also interacts with enzymes involved in its metabolism, such as cytochrome P450 1A2 (CYP1A2), which converts it into its active metabolite, hydroxyflutamide .
Cellular Effects
This compound affects various types of cells, particularly those in the prostate. By blocking androgen receptors, it disrupts cell signaling pathways that are crucial for cell proliferation and survival. This leads to a decrease in cell growth and induces apoptosis in prostate cancer cells . Additionally, this compound influences gene expression by inhibiting the transcription of genes that are regulated by androgens. It also affects cellular metabolism by altering the levels of metabolic enzymes and metabolites involved in androgen synthesis and degradation .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to androgen receptors, thereby preventing androgens from activating these receptors. This competitive inhibition blocks the receptor’s ability to bind to DNA and regulate gene expression . This compound also inhibits the nuclear uptake of androgens, further reducing their ability to stimulate cancer cell growth. Additionally, it can inhibit the synthesis of prostatic DNA, which is essential for cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Initially, it effectively inhibits androgen receptor activity and reduces cancer cell growth. Over prolonged periods, some cancer cells may develop resistance to this compound, leading to a decrease in its efficacy . The stability of this compound is also a factor, as it can degrade over time, affecting its potency. Long-term studies have shown that continuous exposure to this compound can lead to adaptive changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits androgen receptor activity without causing significant adverse effects. At higher doses, this compound can cause toxicity, including liver damage and gastrointestinal disturbances . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this threshold can lead to adverse outcomes .
Metabolic Pathways
This compound is metabolized primarily in the liver by the enzyme cytochrome P450 1A2 (CYP1A2), which converts it into its active metabolite, hydroxyflutamide . This metabolite retains the ability to inhibit androgen receptors and contributes to the overall therapeutic effect of this compound. The metabolic pathways involved in this compound metabolism also include conjugation reactions that facilitate its excretion from the body .
Transport and Distribution
Within cells, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and is also transported by specific carrier proteins . Once inside the cell, this compound accumulates in the cytoplasm, where it interacts with androgen receptors. Its distribution within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it binds to androgen receptors. It does not typically enter the nucleus, as its primary function is to prevent androgens from activating nuclear receptors . Post-translational modifications, such as phosphorylation, can influence the localization and activity of this compound, directing it to specific cellular compartments where it can exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GSK184072 involves several steps, starting from commercially available starting materials. One common method involves the condensation of p-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and reduction to yield resveratrol .
Industrial Production Methods: Industrial production of GSK184072 typically involves the extraction of the compound from natural sources, such as grape skins and seeds, using solvents like ethanol or methanol. The extracted compound is then purified using techniques like column chromatography .
Chemical Reactions Analysis
Types of Reactions: GSK184072 undergoes various chemical reactions, including:
Oxidation: GSK184072 can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form dihydroresveratrol.
Substitution: GSK184072 can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents like acetic anhydride and sulfuric acid are used for acetylation reactions.
Major Products:
Oxidation: Quinones and other oxidation products.
Reduction: Dihydroresveratrol.
Substitution: Acetylated derivatives.
Scientific Research Applications
GSK184072 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyphenolic antioxidants.
Biology: Investigated for its role in cellular signaling pathways and gene expression.
Medicine: Studied for its potential therapeutic effects in cardiovascular diseases, cancer, and neurodegenerative disorders.
Industry: Used in the formulation of dietary supplements and functional foods.
Mechanism of Action
GSK184072 exerts its effects through multiple mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Gene Expression: Modulates the expression of genes involved in inflammation, apoptosis, and cell proliferation.
Molecular Targets: Targets include sirtuins, cyclooxygenases, and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways.
Comparison with Similar Compounds
Quercetin: Another polyphenolic compound with antioxidant properties.
Curcumin: A polyphenolic compound found in turmeric with anti-inflammatory and antioxidant effects.
Epigallocatechin gallate: A major polyphenol in green tea with antioxidant and anti-cancer properties.
Uniqueness: GSK184072 is unique due to its ability to activate sirtuins, which are proteins involved in aging and longevity. This sets it apart from other polyphenols that do not have this specific activity .
Properties
IUPAC Name |
(5Z)-1-hydroxy-3-(2-methylpropyl)-5-(2-methylpropylidene)pyrazine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-7(2)5-9-11(15)14(17)12(16)10(13-9)6-8(3)4/h5,7-8,17H,6H2,1-4H3/b9-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXHCCPAJIVTOY-UITAMQMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=CC(C)C)C(=O)N(C1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=N/C(=C\C(C)C)/C(=O)N(C1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162666-34-4 | |
Record name | Flutimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162666344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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